

Applications of "Benzothiazol-2-ylmethyl-methyl-methyl-amine" in materials science

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Compound of Interest

Compound Name: *Benzothiazol-2-ylmethyl-methyl-amine*

Cat. No.: *B106137*

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Applications of Benzothiazol-2-ylmethyl-methyl-amine in Materials Science

Application Notes and Protocols for Researchers

Introduction: Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in materials science due to their versatile chemical properties. "**Benzothiazol-2-ylmethyl-methyl-amine**" is a specific derivative that shows promise in enhancing the performance and longevity of various materials. This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: as a corrosion inhibitor for metals and as an additive to improve the durability of polymer coatings.

Application 1: Corrosion Inhibitor for Mild Steel

While direct studies on "**Benzothiazol-2-ylmethyl-methyl-amine**" as a corrosion inhibitor are not extensively documented in publicly available literature, research on the structurally similar compound, 1-(benzo[d]thiazol-2-yl)-3-methylguanidine, provides strong evidence for the potential of methylated benzothiazole derivatives in this application. The following data and protocols are based on studies of this related compound and are intended to serve as a guide for evaluating "**Benzothiazol-2-ylmethyl-methyl-amine**".

Mechanism of Action

Benzothiazole derivatives inhibit corrosion by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.^[1] The nitrogen and sulfur atoms in the benzothiazole ring act as active centers for adsorption.^[1] The presence of a methyl group can enhance the electron density of the molecule, potentially leading to stronger adsorption and improved inhibition efficiency.

Quantitative Data: Corrosion Inhibition Efficiency

The following table summarizes the corrosion inhibition efficiency of a structurally similar compound, 1-(benzo[d]thiazol-2-yl)-3-methylguanidine (AG), on carbon steel in a 1.0 M hydrochloric acid solution.^[1] This data is presented to illustrate the potential performance of methylated benzothiazole derivatives.

Compound	Concentration (ppm)	Inhibition Efficiency (%)
Guanidine benzothiazole (G)	500	80.0
1-(benzo[d]thiazol-2-yl)-3-methylguanidine (AG)	500	91.4

Data sourced from a study on a structurally similar compound and should be considered indicative.^[1]

Experimental Protocols

This protocol describes the synthesis of 1-(benzo[d]thiazol-2-yl)-3-methylguanidine, a compound structurally related to "**Benzothiazol-2-ylmethyl-methyl-amine**".^[1]

Materials:

- 2-Benzothiazolylguanidine (G)
- Methyl iodide
- Ethanol

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle

Procedure:

- Dissolve 2-benzothiazolylguanidine in ethanol in a round-bottom flask.
- Add methyl iodide to the solution.
- Reflux the mixture for several hours with constant stirring.
- Monitor the reaction progress using thin-layer chromatography.
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from a suitable solvent.
- Characterize the synthesized compound using FT-IR and NMR spectroscopy.[\[1\]](#)

A. Potentiodynamic Polarization (PDP)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Objective: To determine the corrosion current (i_{corr}), corrosion potential (E_{corr}), and inhibition efficiency.

Equipment:

- Potentiostat/Galvanostat
- Three-electrode electrochemical cell (working electrode: mild steel coupon, counter electrode: platinum, reference electrode: saturated calomel electrode)
- Corrosion test solution (e.g., 1 M HCl) with and without the inhibitor

Procedure:

- Prepare mild steel coupons by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.
- Immerse the prepared working electrode in the test solution within the electrochemical cell and allow the open-circuit potential to stabilize.
- Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the open-circuit potential at a slow scan rate (e.g., 1 mV/s).
- Record the resulting current density as a function of the applied potential.
- Plot the Tafel curves (log |current density| vs. potential) and extrapolate the linear portions to determine the corrosion current density (i_{corr}).
- Calculate the inhibition efficiency (IE%) using the following formula: $\text{IE\%} = [(i_{\text{corr_uninhibited}} - i_{\text{corr_inhibited}}) / i_{\text{corr_uninhibited}}] \times 100$

B. Electrochemical Impedance Spectroscopy (EIS)^{[5][6][7][8]}

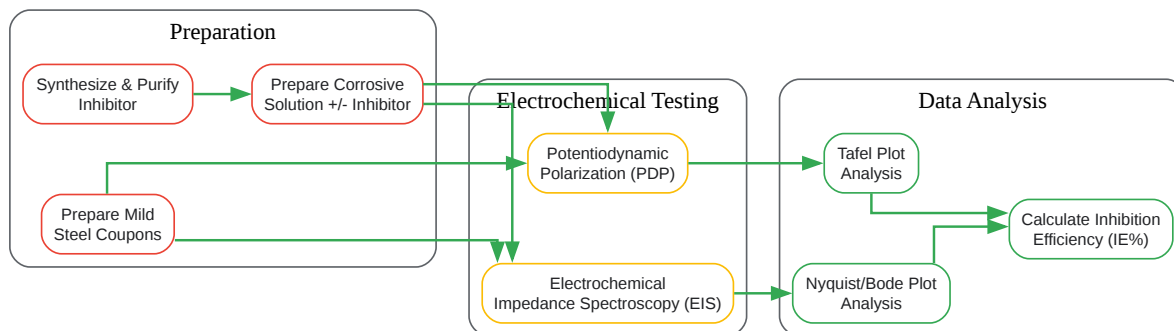
Objective: To investigate the formation of a protective film and determine the charge transfer resistance (R_{ct}).

Procedure:

- Use the same three-electrode setup and test solutions as in the PDP measurements.
- After stabilization of the open-circuit potential, apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
- Record the impedance data and present it as Nyquist and Bode plots.
- Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_{ct}).

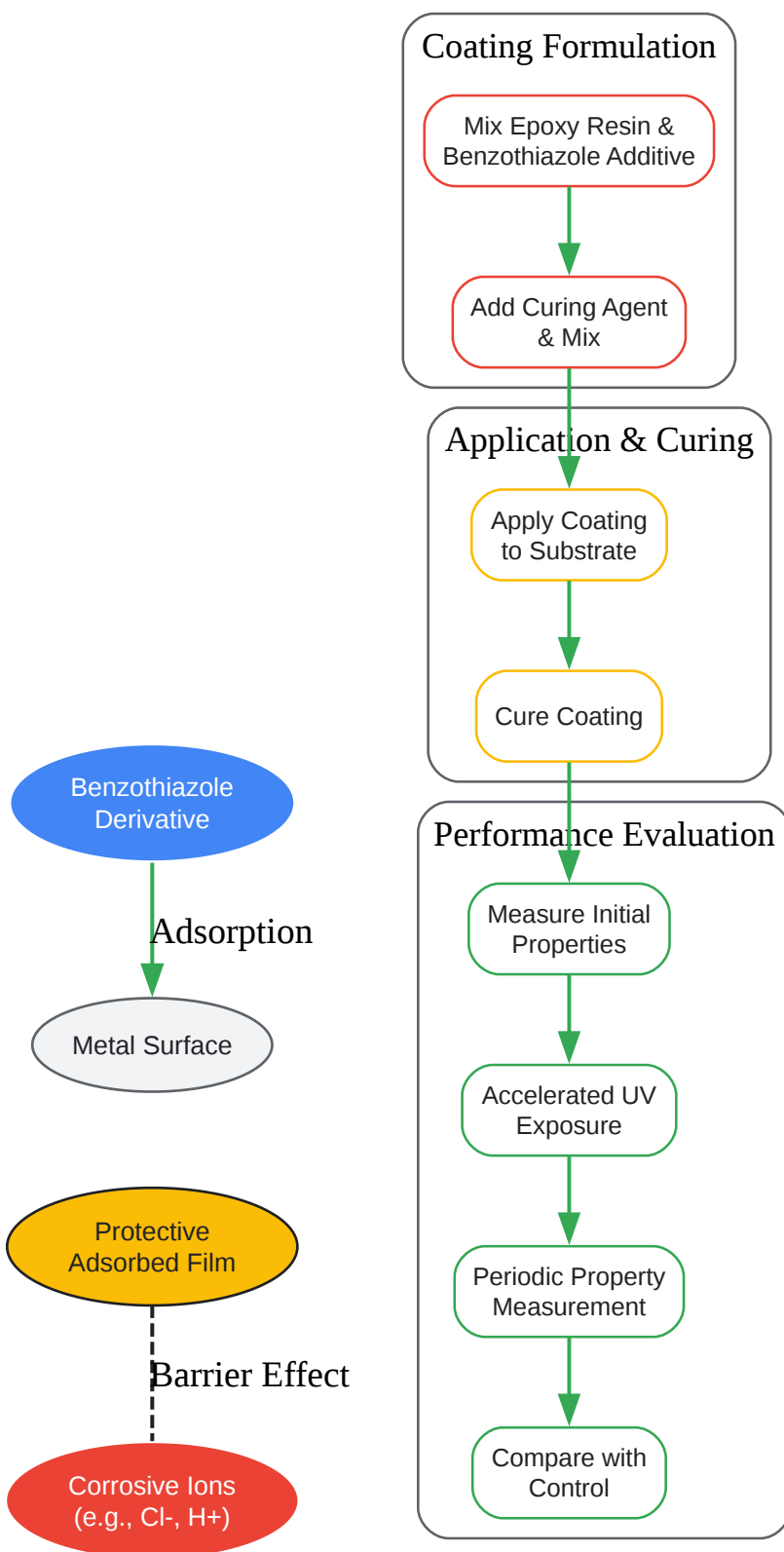
- Calculate the inhibition efficiency (IE%) using the following formula: $IE\% = [(R_{ct_inhibited} - R_{ct_uninhibited}) / R_{ct_inhibited}] \times 100$

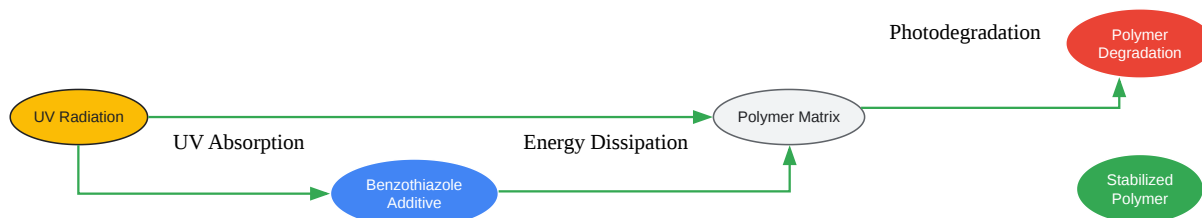
Diagrams



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Caption: Workflow for evaluating corrosion inhibition performance.





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